molecular formula C9H12ClN3O4 B123138 5'-Chloro-5'-deoxyarabinosylcytosine CAS No. 32659-31-7

5'-Chloro-5'-deoxyarabinosylcytosine

Cat. No.: B123138
CAS No.: 32659-31-7
M. Wt: 261.66 g/mol
InChI Key: BPGIZMWGUQVFSE-UHFFFAOYSA-N
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Description

5'-Chloro-5'-deoxyarabinosylcytosine is a synthetic compound that belongs to the class of nucleoside analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5'-Chloro-5'-deoxyarabinosylcytosine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a pyrimidine derivative and a chlorinated sugar.

    Glycosylation Reaction: The key step involves the glycosylation of the pyrimidine base with the chlorinated sugar under acidic or basic conditions.

    Purification: The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the glycosylation reaction.

    Optimization of Conditions: Optimizing reaction conditions to maximize yield and purity.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

5'-Chloro-5'-deoxyarabinosylcytosine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5'-Chloro-5'-deoxyarabinosylcytosine involves:

    Molecular Targets: The compound may target specific enzymes or receptors in the body.

    Pathways Involved: It may interfere with nucleic acid synthesis or protein function, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: Another nucleoside analog used in cancer treatment.

    Acyclovir: An antiviral nucleoside analog.

    Cytarabine: Used in the treatment of certain cancers.

Uniqueness

5'-Chloro-5'-deoxyarabinosylcytosine is unique due to its specific structure, which may confer distinct biological activities and therapeutic potential compared to other nucleoside analogs.

Properties

IUPAC Name

4-amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O4/c10-3-4-6(14)7(15)8(17-4)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGIZMWGUQVFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CCl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954363
Record name 1-(5-Chloro-5-deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32659-31-7
Record name MLS003115947
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5-Chloro-5-deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does 4-Amino-1-(5-chloro-5-deoxy-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone (also known as 5'-chloro-araC) interact with its target and what are the downstream effects?

A1: 5'-chloro-araC functions similarly to arabinosylcytosine (araC). It undergoes phosphorylation to become 5'-triphosphate of araC (araCTP) []. This araCTP then interferes with DNA synthesis, ultimately leading to the inhibition of cancer cell growth [].

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